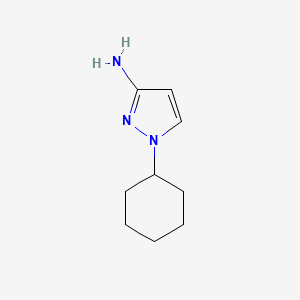

1-cyclohexyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWKEHLYZRNYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65331-14-8 | |

| Record name | 1-cyclohexyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclohexyl 1h Pyrazol 3 Amine and Its Analogues

Direct Cyclization Approaches to the Pyrazole (B372694) Ring System

The most fundamental and widely employed method for constructing the pyrazole ring involves the cyclocondensation of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic species. nih.gov The choice of precursors and reaction conditions is critical for controlling the regiochemical outcome, particularly for the synthesis of asymmetrically substituted pyrazoles like 1-cyclohexyl-1H-pyrazol-3-amine.

The classical synthesis of the pyrazole core relies on the reaction of hydrazine derivatives with suitable three-carbon synthons. nih.gov For the specific synthesis of this compound, cyclohexylhydrazine (B1595531) serves as the key N-1 source. This is reacted with a precursor that provides the C3-C4-C5 backbone of the pyrazole ring and bears the necessary functionality for the 3-amino group.

Common precursors for synthesizing 3-aminopyrazoles are β-ketonitriles. chim.it The reaction mechanism involves an initial nucleophilic attack of the hydrazine onto the ketone's carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminopyrazole (B16455) ring after tautomerization. chim.it

Another prevalent method involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds, which typically yields pyrazolines that require a subsequent oxidation step to form the aromatic pyrazole ring. nih.gov The use of α,β-unsaturated nitriles (e.g., acrylonitrile (B1666552) derivatives) can also lead to the formation of aminopyrazoles. chim.it

Microwave-assisted synthesis has been shown to be an effective method for accelerating the direct N-heterocyclization of hydrazines with dicarbonyl compounds, often without the need for a base or other additives, leading to excellent yields in a short time. nih.govrsc.orgsemanticscholar.org

Table 1: Examples of Precursors for Direct Cyclization with Hydrazines

| Precursor Type | General Structure | Resulting Pyrazole Type | Reference |

|---|---|---|---|

| β-Ketonitrile | R-CO-CH₂-CN | 3-Amino-5-substituted pyrazole | chim.it |

| 1,3-Diketone | R-CO-CH₂-CO-R' | Substituted pyrazole | nih.gov |

| α,β-Unsaturated Ketone | R-CH=CH-CO-R' | Pyrazoline (requires oxidation) | nih.gov |

| α,β-Unsaturated Nitrile | R-CH=CH-CN | Aminopyrazole | chim.it |

When using a monosubstituted hydrazine like cyclohexylhydrazine and an unsymmetrical 1,3-dielectrophile, the formation of two regioisomers (e.g., this compound and 1-cyclohexyl-1H-pyrazol-5-amine) is possible. Therefore, controlling the regioselectivity of the cyclocondensation is paramount.

The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the substituents on both the hydrazine and the 1,3-dielectrophile, as well as the reaction conditions (pH, solvent, temperature). nih.gov For the synthesis of 1-substituted-3-aminopyrazoles, the reaction of monosubstituted hydrazines with β-ketonitriles is a common strategy. chim.it Generally, the initial condensation occurs between the more nucleophilic nitrogen of the substituted hydrazine (the one not directly attached to the substituent) and the more electrophilic carbonyl carbon of the β-ketonitrile. However, mixtures of isomers are common. chim.it

Recent studies have focused on developing highly regioselective methods. For instance, a two-step synthesis for 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates was developed, which involves the acylation of hydrazines followed by cyclization, offering a route to specific regioisomers that are difficult to obtain directly. nih.gov Similarly, regiocontrolled synthesis of 1,3- and 1,5-regioisomers of pyrazole carboxylates has been achieved by carefully selecting the hydrazine precursor (hydrochloride salt vs. free base), which dictates the cyclization pathway with trichloromethyl enones. acs.org These principles can be applied to the synthesis of aminopyrazoles by choosing analogous nitrogen-containing precursors.

Multi-Component Reactions (MCRs) for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the atoms of all starting materials, have become a powerful tool for the efficient synthesis of complex molecules like pyrazoles. rsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.org

Isocyanide-based multicomponent reactions (IMCRs) are particularly versatile for synthesizing heterocyclic compounds. nih.govmdpi.comrsc.org The isocyanide carbon can act as both a nucleophile and an electrophile, enabling complex bond formations. acs.org

A notable example is the one-pot, four-component reaction between arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide, which yields highly functionalized 1H-pyrazole derivatives. researchgate.net In this cascade reaction, the isocyanide is crucial for the formation of the final pyrazole structure. Another three-component reaction involving isocyanides, dialkyl acetylenedicarboxylates, and 1-phenyl-1H-pyrazol-5(4H)-one has been described for the synthesis of pyrano[2,3-c]pyrazoles, demonstrating the utility of isocyanides in building fused pyrazole systems. thieme-connect.com These strategies highlight a direct route to incorporate the cyclohexyl group into a pyrazole-related scaffold using cyclohexyl isocyanide.

The efficiency and selectivity of MCRs are often enhanced by the use of catalysts. A wide range of catalysts, including acids, bases, metal complexes, and nanoparticles, have been employed for the one-pot synthesis of pyrazoles. rsc.orgmdpi.com

For example, a one-pot, three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines can be efficiently catalyzed by Yb(PFO)₃. beilstein-journals.org In another approach, the synthesis of 1H-pyrazole-1-carbothioamide derivatives, including N-cyclohexyl variants, was achieved through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and cyclohexyl isothiocyanate, using HAp/ZnCl₂ nano-flakes as an efficient catalyst under solvent-free conditions. biointerfaceresearch.com Heterogeneous nickel-based catalysts have also been successfully used for the one-pot condensation of hydrazines, ketones, and aldehydes to produce various pyrazole derivatives. mdpi.com These catalytic methods offer advantages such as mild reaction conditions, short reaction times, high yields, and often, the reusability of the catalyst. mdpi.comacs.org

Table 2: Catalytic Multi-Component Reactions for Pyrazole Synthesis

| Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Polysubstituted pyrazoles | beilstein-journals.org |

| Hydrazine hydrate, arylidene malononitrile, isothiocyanates | HAp/ZnCl₂ nano-flakes | 1H-Pyrazole-1-carbothioamides | biointerfaceresearch.com |

| Hydrazines, ketones, aldehydes | Heterogeneous Nickel | Substituted pyrazoles | mdpi.com |

| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Nano SiO₂ | Pyrano[2,3-c]pyrazoles | nih.gov |

| Aryl glyoxal, aryl thioamide, pyrazolones | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Thiazole-linked pyrazoles | acs.org |

Post-Synthetic Functionalization and Derivatization Strategies of the Aminopyrazole Core

Once the 1-substituted-3-aminopyrazole core is synthesized, its structure can be further modified to create a wide range of analogues. The aminopyrazole scaffold possesses multiple reactive sites suitable for functionalization: the exocyclic amino group, the N-2 nitrogen of the pyrazole ring, and the C-4 and C-5 positions of the ring. beilstein-journals.orgmdpi.com

The exocyclic amino group (at C-3) is a key site for derivatization. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to build larger structures. For example, 5-aminopyrazoles are extensively used as precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a] rsc.orgbeilstein-journals.orgnih.govtriazines. beilstein-journals.orgmdpi.com These reactions typically involve condensation with β-dicarbonyl compounds, activated enones, or other bielectrophilic reagents. chim.itmdpi.com

Furthermore, the pyrazole ring itself can undergo functionalization. Transition-metal-catalyzed C-H functionalization at the C-5 position or N-arylation/alkylation at the N-2 position are modern methods for introducing further diversity. chim.it For instance, a convenient one-pot, acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines has been developed from 5-amino-1H-pyrazole-4-carbaldehydes, demonstrating a strategy for building fused rings onto the aminopyrazole core. nih.gov These post-synthetic modifications are crucial for fine-tuning the properties of the final molecules for specific applications.

Modifications at the Amine Group

The exocyclic amine group at the C3 position of the pyrazole ring is a key site for synthetic modification, serving as a versatile handle for introducing a wide array of substituents through reactions such as acylation and alkylation. researchgate.net

Acylation: The primary amine of 3-aminopyrazole derivatives readily undergoes acylation with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This is a common strategy to expand libraries of related compounds. For instance, derivatives of 5-cyclopropyl-1H-pyrazol-3-amine have been extensively functionalized through acylation to produce a range of N-benzoyl, N-acetyl, and other amide compounds. google.com Similarly, the synthesis of novel benzamides from 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine highlights the utility of this reaction in creating derivatives for biological screening. nih.gov The reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation: While N-alkylation of the pyrazole ring nitrogens is a widely studied process, the alkylation of the exocyclic amine group can also be achieved. nih.govsemanticscholar.org This reaction follows the general principles of amine alkylation, which is a typical bimolecular nucleophilic substitution where the nitrogen's lone pair attacks an alkyl halide or other suitable electrophile. youtube.com However, a significant challenge in the alkylation of primary amines is controlling the degree of substitution, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to polyalkylation. To achieve mono-alkylation, reaction conditions must be carefully controlled, for example, by using a large excess of the initial amine. youtube.com

The table below summarizes common modifications at the amine group of pyrazole scaffolds.

Table 1: Examples of Amine Group Modifications on Aminopyrazole Scaffolds| Reaction Type | Reagents & Conditions | Resulting Functional Group | Reference Example |

|---|---|---|---|

| Acylation | Acid Chloride (e.g., Benzoyl Chloride), Base | Amide | Formation of N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamides. google.com |

| Acylation | Carboxylic Acid, Coupling Agent | Amide | Synthesis of benzamides from a pyrazol-5-amine precursor. nih.gov |

Substitution and Ring-Opening Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring, which influences its susceptibility to electrophilic and nucleophilic attack. nih.gov

Electrophilic Substitution: The pyrazole ring is considered a π-excessive aromatic system, making it reactive towards electrophilic substitution. nih.gov Theoretical and experimental studies show that electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich carbon. rrbdavc.orgscribd.commdpi.com This is because substitution at the C3 or C5 positions would proceed through a highly unstable intermediate with a positive charge on an azomethine nitrogen. rrbdavc.org Common electrophilic substitution reactions include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C4 position using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govscribd.com This method was used to synthesize 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from hydrazone precursors. nih.gov

Nitration and Sulfonation: Using standard reagents like a mixture of nitric and sulfuric acid (for nitration) or fuming sulfuric acid (for sulfonation), the nitro (NO₂) or sulfonic acid (SO₃H) group can be introduced at the C4 position. scribd.com

Halogenation: Reagents such as N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the C4 position. encyclopedia.pub

Nucleophilic Substitution: Nucleophilic aromatic substitution (NAS) on the pyrazole ring is generally difficult due to the ring's electron-rich nature. encyclopedia.pub Attack is favored at the C3 and C5 positions, which are more electron-deficient. nih.govmdpi.com However, these reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the pyrazole ring to facilitate the initial nucleophilic attack. encyclopedia.pub

Ring-Opening Reactions: The pyrazole ring is an aromatic and stable heterocyclic system, and ring-opening reactions are not common under typical synthetic conditions. Such transformations are more frequently observed in related, more strained systems like pyrazaboles, where cleavage can be induced by nucleophiles like amines. scholaris.ca For stable aromatic compounds like this compound, the pyrazole core generally remains intact during synthetic manipulations of its substituents.

Table 2: Regioselectivity of Reactions on the Pyrazole Ring

| Reaction Type | Position of Attack | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | C4 | POCl₃ / DMF | 4-Formylpyrazole | nih.govscribd.com |

| Electrophilic Substitution | C4 | HNO₃ / H₂SO₄ | 4-Nitropyrazole | scribd.com |

| Nucleophilic Substitution | C3 / C5 | Strong Nucleophile | 3- or 5-Substituted Pyrazole | mdpi.comencyclopedia.pub |

Introduction of Diverse Substituents on the Cyclohexyl Moiety

The introduction of functional groups onto the cyclohexyl ring of this compound is most commonly achieved by employing a pre-functionalized starting material rather than by direct modification of the cyclohexyl ring after the pyrazole has been formed.

The primary synthetic routes to N-substituted pyrazoles, such as the Knorr pyrazole synthesis or multicomponent reactions, typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor. nih.govmdpi.com In the case of this compound, the synthesis would logically start from cyclohexylhydrazine or by reacting a pyrazole precursor with cyclohexylamine (B46788). nih.govacs.org Therefore, to obtain analogues with substituents on the cyclohexyl ring (e.g., hydroxyl, alkyl, or halogen groups), the corresponding substituted cyclohexylamine or cyclohexylhydrazine would be used as the building block.

Direct functionalization of the saturated cyclohexyl ring post-synthesis is challenging. While methods for C-H activation of alkanes exist, they often lack selectivity and may not be compatible with the other functional groups present in the this compound molecule. Consequently, the standard and more efficient strategy remains the use of appropriately substituted cyclohexyl precursors at the outset of the synthetic sequence.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing product yields, minimizing side reactions, and ensuring the economic and environmental viability of a synthetic process. researchgate.net In the academic synthesis of pyrazole derivatives, several parameters are systematically varied to achieve the desired outcome.

Key parameters that are often optimized include:

Catalyst: The choice and loading of a catalyst can dramatically affect reaction rates and selectivity. For example, in the N-alkylation of pyrazoles with trichloroacetimidates, various Brønsted acids were tested, with camphorsulfonic acid (CSA) proving to be highly effective. semanticscholar.org

Solvent: The polarity and boiling point of the solvent can influence reagent solubility and reaction kinetics.

Temperature and Reaction Time: These parameters are adjusted to ensure the reaction proceeds to completion without causing decomposition of reactants or products. Studies have shown that heating can be essential, with temperatures ranging from 85 °C to 150 °C being used in various pyrazole syntheses. nih.govresearchgate.net

Base: In reactions that produce acidic byproducts, the choice of base (e.g., KOH, t-BuOK, or an excess of an amine reactant) is critical for driving the reaction forward and can influence the product distribution. youtube.comresearchgate.net

The following table illustrates the process of reaction optimization from a study on the N-alkylation of 4-chloropyrazole, demonstrating how systematic changes in the catalyst and its loading impact the final product yield. semanticscholar.org

Table 3: Optimization of N-Alkylation of 4-Chloropyrazole

| Entry | Acid Catalyst | Mol % | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | - | 24 | Trace |

| 2 | TfOH | 10 | 24 | 74 |

| 3 | CSA | 10 | 24 | 85 |

| 4 | CSA | 10 | 4 | 83 |

| 5 | CSA | 5 | 4 | 75 |

Data adapted from a study on acid-catalyzed N-alkylation of pyrazoles. semanticscholar.org

This systematic approach allows researchers to identify the most efficient conditions for a given transformation, which is a foundational aspect of synthetic chemistry research. nih.govnih.govresearchgate.net

Spectroscopic and Advanced Structural Characterization Techniques Applied to 1 Cyclohexyl 1h Pyrazol 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-cyclohexyl-1H-pyrazol-3-amine derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the molecular skeleton and identify the chemical environment of each atom.

¹H-NMR: In the ¹H-NMR spectrum of a typical this compound derivative, distinct signals corresponding to the pyrazole (B372694) ring, the cyclohexyl group, and the amine group are expected.

Cyclohexyl Protons: The protons of the cyclohexyl ring typically appear as a series of complex multiplets in the upfield region of the spectrum, generally between δ 1.0–2.3 ppm. rsc.org The proton on the carbon directly attached to the pyrazole nitrogen (N-CH) is deshielded and appears further downfield, around δ 4.0–4.5 ppm. rsc.org

Pyrazole Protons: The protons on the pyrazole ring itself have characteristic chemical shifts. For a 1,3-substituted pyrazole, the proton at position 5 (C5-H) would appear downfield, while the proton at position 4 (C4-H) would be more upfield. Unsubstituted 1H-pyrazole shows signals around δ 7.5 ppm (H3/H5) and δ 6.2 ppm (H4). researchgate.net

Amine Protons: The N-H protons of the amine group can appear over a wide range and are often broad signals. libretexts.org Their chemical shift is variable and can be confirmed by a D₂O exchange experiment, which causes the N-H signal to disappear. libretexts.org

¹³C-NMR: The ¹³C-NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal.

Cyclohexyl Carbons: The carbons of the cyclohexyl group resonate in the aliphatic region (δ 24–35 ppm). The carbon atom directly bonded to the pyrazole nitrogen (C-N) is deshielded and appears further downfield, typically around δ 55–60 ppm. rsc.orgarkat-usa.org

Pyrazole Carbons: The chemical shifts for the pyrazole ring carbons are distinctive. For unsubstituted pyrazole, C3/C5 appears at δ 134.6 ppm and C4 at δ 105.0 ppm. researchgate.net Substitution with the cyclohexyl and amine groups alters these values, with the carbon bearing the amino group (C3) and the carbon attached to the cyclohexyl group (C1 of the pyrazole system) showing characteristic shifts.

Table 1: Expected NMR Chemical Shifts (δ, ppm) for this compound Derivatives This interactive table summarizes the typical chemical shift regions for the main structural components based on data from related compounds.

| Group | ¹H-NMR Shift (ppm) | ¹³C-NMR Shift (ppm) | Reference |

|---|---|---|---|

| Cyclohexyl CH₂ | 1.0 - 2.3 (m) | 24.0 - 35.0 | rsc.orgarkat-usa.org |

| Cyclohexyl CH-N | 4.0 - 4.5 (m) | 55.0 - 60.0 | rsc.orgarkat-usa.org |

| Pyrazole C4-H | ~6.0 | ~105.0 | researchgate.net |

| Pyrazole C5-H | ~7.5 | ~135.0 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a primary amine, the IR spectrum would display several characteristic bands.

N-H Stretching: Primary amines (R-NH₂) show a distinctive pair of medium-intensity bands in the region of 3300–3500 cm⁻¹. libretexts.orgorgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. In one complex pyrazole derivative, an N-H stretch was observed at 3290 cm⁻¹. arkat-usa.org

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines appears in the 1580–1650 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1020–1250 cm⁻¹ region. orgchemboulder.com

C-H Stretching: Absorptions corresponding to the C-H bonds of the cyclohexyl group and the pyrazole ring would be observed just below 3000 cm⁻¹.

Studies on the related 3-aminopyrazole (B16455) tautomer have confirmed these assignments through both experimental and theoretical calculations. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound This interactive table outlines the key IR frequencies for identifying the functional groups in the molecule.

| Vibration | Expected Frequency (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Primary Amine | libretexts.orgorgchemboulder.com |

| C-H Stretch (sp³) | 2850 - 2960 | Cyclohexyl | researchgate.net |

| N-H Bend (scissoring) | 1580 - 1650 | Primary Amine | orgchemboulder.com |

| C=N Stretch | ~1570 | Pyrazole Ring | researchgate.net |

| C-N Stretch | 1020 - 1250 | Aliphatic Amine | orgchemboulder.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (C₉H₁₅N₃), the exact molecular weight is 165.2355 g/mol , with a monoisotopic mass of 165.1266 Da. cymitquimica.comuni.lu

A key principle that applies to this molecule is the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, as is the case here (165 Da). libretexts.org In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺) or, more commonly, the protonated molecular ion ([M+H]⁺), would be observed at m/z 166.13388. uni.lu Analysis of the fragmentation pattern can help confirm the structure, with expected losses of fragments corresponding to the cyclohexyl group or parts of the pyrazole ring.

Advanced techniques like tandem mass spectrometry can provide predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase. uni.lu

Table 3: Predicted Mass Spectrometry Data for Protonated this compound This interactive table shows predicted m/z values for common adducts and their collision cross sections (CCS), a measure of the ion's size and shape.

| Adduct | Predicted m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 166.13388 | 137.0 | uni.lu |

| [M+Na]⁺ | 188.11582 | 147.5 | uni.lu |

X-ray Diffraction (XRD) and Single-Crystal Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the conformation of the molecule and its packing in the crystal lattice.

While the specific crystal structure for this compound is not detailed in the provided search results, the structures of numerous pyrazole derivatives have been established using this method. researchgate.netnih.govbeilstein-journals.org For example, the crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine was determined, revealing a planar pyrazole ring and confirming the position of the amine group and the protonation site on the ring. researchgate.net The analysis showed significant delocalization of π-electron density across the five-membered ring. researchgate.net

For derivatives of this compound, single-crystal XRD would be used to:

Unambiguously confirm the connectivity of the atoms.

Determine the conformation of the cyclohexyl ring (e.g., chair conformation).

Analyze the planarity of the pyrazole ring.

Investigate intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing. nih.gov

Chromatographic Methods for Purity Assessment and Isomer Differentiation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are fundamental for separating components of a mixture, assessing the purity of a synthesized compound, and differentiating between isomers. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

The separation of pyrazole isomers, such as this compound and its isomer 1-cyclohexyl-1H-pyrazol-5-amine, can be effectively achieved using HPLC. sielc.com A reported method for the 5-amine isomer utilizes a reverse-phase (RP) column with a mobile phase of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com This method is noted to be scalable and can be adapted for faster UPLC applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com

For LC-MS analysis, the phosphoric acid in the mobile phase would be replaced with a volatile acid like formic acid to ensure compatibility with the mass spectrometer detector. sielc.com LC-MS is a powerful hyphenated technique that combines the separation power of chromatography with the detection and identification capabilities of mass spectrometry, making it ideal for confirming the purity and identity of a target compound in a complex reaction mixture. nih.gov

Table 4: Example HPLC Conditions for Separation of a Cyclohexyl-Pyrazol-Amine Isomer This interactive table details a specific, published HPLC method for a closely related isomer, demonstrating the technique's utility.

| Parameter | Condition | Reference |

|---|---|---|

| Compound | 1-Cyclohexyl-1H-pyrazol-5-amine | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

| Notes | Method is adaptable for UPLC and MS (with formic acid instead of phosphoric acid). | sielc.com |

Computational and Theoretical Investigations of 1 Cyclohexyl 1h Pyrazol 3 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For pyrazole (B372694) derivatives, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are utilized to determine optimized molecular geometries, bond lengths, and bond angles in the ground state. These calculations are fundamental for understanding the molecule's stability and reactivity.

The electronic properties of pyrazole systems are further elucidated by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger energy gap suggests higher stability and lower reactivity.

For pyrazole derivatives, the distribution of HOMO and LUMO is typically spread across the pyrazole ring and its substituents. This analysis helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.0 to 4.0 D | Indicates the overall polarity of the molecule. |

Prediction and Analysis of Tautomeric Equilibria in Pyrazol-3-amines

Pyrazol-3-amines, including 1-cyclohexyl-1H-pyrazol-3-amine, can exist in different tautomeric forms due to the migration of a proton. The primary tautomers are the 3-amino and 5-amino forms, and their relative stability is influenced by the nature and position of substituents on the pyrazole ring, as well as the solvent environment. nih.gov

Computational chemistry is instrumental in predicting the most stable tautomer by calculating the relative energies of the different forms. mdpi.com Studies on similar 3(5)-substituted pyrazoles have shown that the tautomeric equilibrium can be significantly affected by both electronic and steric factors. nih.gov For instance, in some substituted pyrazoles, one tautomer may be favored in the gas phase, while the equilibrium shifts in a polar solvent due to different solvation energies of the tautomers. tandfonline.com Intramolecular hydrogen bonding can also play a crucial role in stabilizing a particular tautomeric form. nih.gov

The relative energies of the tautomers are typically calculated using DFT or other high-level ab initio methods. The solvent effects can be modeled using continuum models like the Polarizable Continuum Model (PCM).

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) |

|---|---|---|

| 3-Amino Tautomer | 0.00 (Reference) | 0.00 (Reference) |

| 5-Amino Tautomer | +2.5 | +1.8 |

| Imino Tautomer | +8.0 | +6.5 |

Mechanistic Studies of Synthetic Transformations Using Computational Chemistry

Computational chemistry provides a powerful tool for investigating the reaction mechanisms of synthetic transformations leading to pyrazole derivatives. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is invaluable for understanding how the reaction proceeds and for optimizing reaction conditions.

For the synthesis of this compound, which can be prepared through the condensation of a β-ketonitrile with cyclohexylhydrazine (B1595531), computational studies can elucidate the stepwise mechanism. This would involve modeling the initial nucleophilic attack, subsequent cyclization, and final dehydration steps. DFT calculations can determine the geometries of the transition states and the energy barriers for each step, thus identifying the rate-determining step of the reaction.

While specific mechanistic studies on the synthesis of this compound are not widely reported, the principles have been applied to a variety of heterocyclic syntheses, demonstrating the utility of computational chemistry in this area.

Intermolecular Interaction Energy Analysis in Crystal Structures

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. For compounds like this compound, these interactions can include hydrogen bonds (N-H···N, N-H···π), van der Waals forces, and C-H···π interactions. Understanding these interactions is crucial for predicting crystal packing and solid-state properties.

Hirshfeld surface analysis is a common computational technique used to visualize and quantify intermolecular contacts in a crystal. nih.govnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in specific interactions. The analysis generates 2D fingerprint plots that provide a summary of the types and relative contributions of different intermolecular contacts. nih.gov

Furthermore, interaction energy calculations, often performed using methods like the CE-B3LYP model within the CrystalExplorer software, can quantify the strength of these interactions. nih.govmdpi.com These calculations break down the total interaction energy into electrostatic, dispersion, polarization, and exchange-repulsion components, providing a detailed understanding of the forces driving crystal formation. mdpi.com

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | ~60% |

| N···H/H···N | ~15% |

| C···H/H···C | ~10% |

| Other | ~15% |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov For pyrazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking can identify potential protein targets and elucidate the key interactions responsible for their bioactivity. dergipark.org.tr

The docking process involves preparing the 3D structures of the ligand (e.g., this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a scoring function that estimates the binding affinity. The results are typically reported as a binding energy (in kcal/mol), with lower values indicating a more favorable interaction. nih.gov

Analysis of the best-docked poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net These insights can guide the design of more potent and selective inhibitors.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Pyrazole Derivative A | -8.5 | Lys76, Leu132, Asp184 | H-bond, Hydrophobic |

| Pyrazole Derivative B | -9.2 | Glu91, Val64, Phe183 | H-bond, π-π stacking |

| This compound (Hypothetical) | -7.8 | Ala80, Ile145, Met148 | Hydrophobic, H-bond |

Role of 1 Cyclohexyl 1h Pyrazol 3 Amine As a Synthetic Scaffold and Building Block in Advanced Organic Synthesis

Utilization in the Construction of Fused Heterocyclic Ring Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

1-Cyclohexyl-1H-pyrazol-3-amine serves as a critical starting material for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds with significant pharmacological interest. The primary synthetic route involves the cyclocondensation of the 5-aminopyrazole core with various bifunctional reagents. semanticscholar.org

The most common methods for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are cyclocondensations of 5-aminopyrazoles with bifunctional reagents. semanticscholar.org These reactions capitalize on the nucleophilicity of the endocyclic nitrogen atom and the exocyclic amino group of the pyrazole (B372694) ring. A general and efficient procedure involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents in the presence of an acid catalyst, such as sulfuric acid in acetic acid, to afford the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields. semanticscholar.org

The reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles and ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylates with various pentane-2,4-dione derivatives demonstrates the versatility of this approach, yielding a range of substituted pyrazolo[1,5-a]pyrimidines. semanticscholar.org Microwave-assisted organic synthesis has also been employed to facilitate these cyclization reactions, offering advantages in terms of reduced reaction times and improved yields. nih.gov

The resulting pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore found in numerous compounds developed as protein kinase inhibitors, which are crucial in targeted cancer therapy. rsc.org The ability to introduce a variety of substituents onto this fused ring system, often through palladium-catalyzed cross-coupling reactions, allows for the fine-tuning of their biological activity. rsc.org

Table 1: Examples of Reagents Used in the Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

| Reagent | Resulting Substructure | Reference |

|---|---|---|

| Pentane-2,4-dione | Dimethyl-substituted pyrimidine (B1678525) ring | semanticscholar.org |

| Ethyl acetoacetate | Methyl- and oxo-substituted pyrimidine ring | semanticscholar.org |

| Ethyl isobutyrylacetate | Isopropyl- and oxo-substituted pyrimidine ring | semanticscholar.org |

| Ethyl butyrylacetate | Propyl- and oxo-substituted pyrimidine ring | semanticscholar.org |

Contributions to the Design of Diverse Chemical Libraries

The pyrazole scaffold, and specifically aminopyrazole derivatives like this compound, are considered "privileged structures" in medicinal chemistry. nih.gov This designation stems from their ability to serve as a foundation for the construction of diverse chemical libraries aimed at identifying novel bioactive molecules. The amenability of the pyrazole ring to various chemical modifications allows for the systematic exploration of chemical space and the generation of large collections of related compounds.

Libraries of pyrazolo[1,5-a]pyrimidines, synthesized from aminopyrazole precursors, have been instrumental in the discovery of potent and selective inhibitors of various protein kinases. rsc.orgnih.gov For instance, a library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine was synthesized and screened, leading to the identification of potent and selective PI3Kδ inhibitors with IC50 values in the nanomolar range. nih.gov

The synthetic accessibility and the potential for introducing multiple points of diversity make this compound and related aminopyrazoles ideal building blocks for combinatorial chemistry and high-throughput screening campaigns. The cyclohexyl group itself provides a lipophilic anchor that can influence the pharmacokinetic properties of the resulting library members.

Employment as an Intermediate in Multi-Step Organic Transformations

Beyond its direct use in the synthesis of fused heterocycles, this compound and its structural analogs are valuable intermediates in more extended synthetic sequences. The amino group can be readily transformed into a wide array of other functional groups, providing a versatile handle for molecular elaboration.

One notable example is the use of aminopyrazoles in the synthesis of 4-(pyrazol-1-yl)carboxanilides. afinitica.com In a typical multi-step sequence, a substituted aminopyrazole can be prepared and subsequently utilized in amide coupling reactions with various carboxylic acids. This approach allows for the systematic variation of substituents on both the pyrazole and the carboxanilide moieties, facilitating structure-activity relationship (SAR) studies. afinitica.com

Furthermore, the aminopyrazole core can undergo reactions such as diazotization followed by substitution, allowing for the introduction of a wide range of functionalities at the 3-position of the pyrazole ring. The pyrazole ring itself is generally stable to a variety of reaction conditions, making it a robust platform for complex molecule synthesis. One-pot multicomponent reactions involving aminopyrazoles have also been developed, streamlining the synthesis of highly functionalized pyrazole derivatives. biointerfaceresearch.com

Table 2: Illustrative Multi-Step Synthesis Involving an Aminopyrazole Intermediate

| Step | Reaction | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine (B178648) derivative, 1,3-dicarbonyl compound | Substituted pyrazole | afinitica.com |

| 2 | Reduction of a nitro group | Catalytic hydrogenation (e.g., Pd/C, H2) | Aminopyrazole | afinitica.com |

| 3 | Amide coupling | Carboxylic acid, coupling agents (e.g., EDC, DMAP) | Pyrazolyl-carboxanilide | afinitica.com |

Application in Bioisosteric Replacement Strategies in Medicinal Chemistry

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.gov The pyrazole ring is a well-established bioisostere for other aromatic and heterocyclic systems. nih.gov

This compound provides a scaffold that can be incorporated into molecules as a bioisosteric replacement for other functionalities. For example, the aminopyrazole moiety can act as a bioisostere for an amide or a carboxylic acid group, offering a different set of hydrogen bonding capabilities and a more rigid conformational profile. baranlab.org This can lead to altered binding interactions with biological targets.

The application of bioisosteric replacement can significantly impact a molecule's properties, including its size, shape, electron density distribution, and lipophilicity. nih.gov The pyrazole nucleus is found in numerous FDA-approved drugs, highlighting its success as a key structural motif in drug design. nih.gov The use of this compound in such strategies allows medicinal chemists to leverage the favorable properties of the pyrazole ring while also introducing the lipophilic cyclohexyl group to potentially enhance membrane permeability or modulate protein binding. This approach has been used to develop ligands with high affinity for various receptors, including nicotinic cholinergic receptors. nih.gov

Coordination Chemistry and Ligand Applications of 1 Cyclohexyl 1h Pyrazol 3 Amine Derivatives

Formation of Metal Complexes with Transition and Precious Metal Ions

1-Cyclohexyl-1H-pyrazol-3-amine and related pyrazole (B372694) derivatives readily form stable complexes with a variety of transition and precious metal ions. The nitrogen atoms of the pyrazole ring and the amino group provide excellent donor sites for coordination. The synthesis of these complexes often involves the reaction of the pyrazole ligand with a metal salt in a suitable solvent. nih.gov

For instance, pyrazole-based ligands have been successfully used to synthesize complexes with copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netresearchgate.net The formation of these complexes is influenced by factors such as the nature of the metal ion, the solvent used, and the specific substituents on the pyrazole ring. bohrium.com Research has also demonstrated the formation of complexes with precious metals, including ruthenium(II), rhodium, and gold. nih.govnih.gov The resulting complexes can range from simple mononuclear species to more complex di- or polynuclear structures, where the pyrazole ligand can act as a bridging unit between metal centers. researchgate.net

Here is a data table summarizing the formation of metal complexes with various pyrazole-based ligands:

Investigation of Coordination Modes and Stereochemical Properties

The coordination behavior of this compound derivatives is diverse, with the ligand capable of adopting several coordination modes. The primary coordination typically occurs through the sp2 nitrogen atom of the pyrazole ring and the nitrogen atom of the amino group, forming a stable five-membered chelate ring with the metal ion. researchgate.net The specific coordination mode can be influenced by the steric and electronic properties of the cyclohexyl group and any other substituents on the pyrazole ring.

Single-crystal X-ray diffraction is a powerful tool for elucidating the precise coordination environment and stereochemistry of these metal complexes. researchgate.netresearchgate.net These studies have revealed various geometries, including square planar, tetrahedral, and octahedral arrangements around the metal center. nih.gov The flexibility of the pyrazole-based framework allows for the formation of complexes with different nuclearities, from mononuclear to polynuclear structures. researchgate.net For example, in some instances, the pyrazolate anion can bridge two metal centers. nih.gov

The following table presents X-ray crystallographic data for selected metal complexes with pyrazole-based ligands:

Role as Chelating Ligands in Catalyst Design and Development

The ability of this compound and its derivatives to act as chelating ligands is central to their application in catalyst design. researchgate.net By coordinating to a metal center, these ligands can modulate the metal's electronic and steric properties, thereby influencing its catalytic activity and selectivity. rsc.org Pyrazole-based ligands have been employed in a range of catalytic transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. bohrium.comnih.govrsc.org

For example, copper complexes with pyrazole-based ligands have shown catalytic activity in the oxidation of catechol to o-quinone. bohrium.com Furthermore, manganese catalysts coordinated to pyrazole ligands have been effective in transfer hydrogenation reactions. rsc.org The design of the ligand, including the nature of the substituents on the pyrazole ring, plays a crucial role in determining the efficiency of the resulting catalyst. rsc.org The chelation strategy helps to ensure the coordination of the pyrazole moiety, which can lead to metal-ligand cooperation in catalytic processes. nih.gov

This table highlights the catalytic applications of metal complexes with pyrazole-based ligands:

Spectroscopic Characterization of Metal-Ligand Interactions

A suite of spectroscopic techniques is employed to characterize the metal-ligand interactions in complexes of this compound derivatives. Infrared (IR) spectroscopy is particularly useful for identifying the coordination of the ligand to the metal ion. researchgate.net Changes in the vibrational frequencies of the N-H and C=N bonds upon complexation provide direct evidence of coordination. jocpr.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to probe the structure of the complexes in solution. jocpr.comresearchgate.net Shifts in the resonance signals of the pyrazole and cyclohexyl protons and carbons upon coordination can provide insights into the binding mode and the electronic environment of the ligand. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable tool for studying these complexes. researchgate.netresearchgate.net The electronic transitions within the complex, including d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand, can be observed. slideshare.netbpchalihacollege.org.inlibretexts.org The position and intensity of these absorption bands are sensitive to the geometry of the complex and the nature of the metal-ligand bonding.

Below is a summary of spectroscopic data for pyrazole-based ligands and their metal complexes:

Exploration of Biological Activities and Molecular Mechanisms Associated with 1 Cyclohexyl 1h Pyrazol 3 Amine Derivatives

Enzyme Inhibition Studies

Derivatives of the 1-cyclohexyl-1H-pyrazol-3-amine scaffold have been investigated for their potential to inhibit various enzymes, a common mechanism for therapeutic intervention. These studies have primarily focused on enzymes involved in inflammation, cancer, and microbial proliferation, such as protein kinases, cyclooxygenases, and dihydrofolate reductase.

Kinase Inhibitor Research with Pyrazole (B372694) Scaffolds

The pyrazole ring is a well-established framework in the design of protein kinase inhibitors (PKIs). nih.govnih.gov Its synthetic accessibility and favorable drug-like properties make it a key building block for molecules that can target the ATP-binding site of kinases. nih.govresearchgate.net Overexpression or altered activation of protein kinases is a hallmark of many cancers, making them a significant target for therapeutic drugs. nih.govorscience.ru

Research has demonstrated that the pyrazole scaffold is integral to numerous PKIs that inhibit a range of kinases, including Akt, Aurora kinases, MAPK, B-raf, JAK, and others. nih.gov In fact, several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole ring in their structure. nih.govnih.gov Studies on pyrazolo[3,4-b]pyridine derivatives have led to the discovery of potent inhibitors of TANK-binding kinase 1 (TBK1), with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Similarly, research into 3-amino-1H-pyrazole-based inhibitors has yielded compounds with high cellular potency for cyclin-dependent kinase 16 (CDK16) and other members of the PCTAIRE and PFTAIRE families. scbt.com Molecular docking studies of various 1H-pyrazole derivatives have further confirmed their potential as inhibitors of key protein kinases like VEGFR-2, Aurora A, and CDK2 by fitting into their active binding pockets. uni.lunih.gov

Inhibition of Specific Enzymes (e.g., Cyclooxygenase-2)

Cyclooxygenase (COX) is a crucial enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. researchgate.net There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation, making it a key target for anti-inflammatory drugs. researchgate.net

Several studies have explored pyrazole derivatives as inhibitors of COX-2. For instance, new heterocyclic compounds incorporating a pyrazole moiety have been synthesized and evaluated for their anti-inflammatory activity. bldpharm.com In vitro assays of these compounds revealed significant inhibition of COX-2 expression. bldpharm.com The development of selective COX-2 inhibitors is a major goal in inflammation therapy, and the pyrazole scaffold continues to be a promising starting point for designing such agents. bldpharm.com

Table 1: Examples of Pyrazole Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 nM (for compound 15y) | nih.gov |

| 3-Amino-1H-pyrazole | CDK16 | 33 nM (EC₅₀ for compound 43d) | scbt.com |

| Pyrazole-benzenesulphonamide | DHFR | 0.09 µM (for compound 6a) | nih.gov |

| Pyrazole-benzenesulphonamide | DHFR | 0.11 µM (for compound 3a) | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | COX-2 | Potent Inhibition | bldpharm.com |

Molecular Target Identification and Binding Mechanisms in In Vitro Models

Identifying the specific molecular targets of a compound and understanding how it binds to these targets are fundamental steps in drug discovery. For derivatives of this compound, in vitro studies and computational modeling have been instrumental in elucidating these interactions.

Interaction with Neurotensin (B549771) Receptors and Related Pathways

Neurotensin (NT) is a peptide that exerts its effects through G-protein coupled receptors, primarily NTS1 and NTS2. nih.gov These receptors are involved in various physiological processes, including analgesia, making them attractive therapeutic targets. nih.gov

Research has led to the identification of pyrazole-based compounds that interact with neurotensin receptors. Starting from a non-selective pyrazole compound, analogues were developed to achieve selectivity for the NTS2 receptor. nih.gov One such derivative, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, was identified as a potent and selective partial agonist for the rat NTS2 receptor, with an EC₅₀ of 12 ± 6 nM. nih.gov This compound showed no significant activity at the NTS1 receptor, highlighting the potential for designing highly selective modulators based on the pyrazole scaffold. nih.gov

Modulatory Effects on Cellular Pathways (e.g., Signaling, Gene Expression)

By inhibiting protein kinases, this compound derivatives can exert significant modulatory effects on various cellular signaling pathways that are crucial for cell growth, differentiation, and survival. The inhibition of kinases within these cascades can halt the transduction of signals that might otherwise lead to pathological conditions like cancer or inflammation.

For example, the inhibition of cyclin-dependent kinases (CDKs) by pyrazole-based compounds directly impacts cell cycle regulation. uni.lu A FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) assay on a 3-amino-1H-pyrazole-based kinase inhibitor demonstrated that its inhibition of CDK16 caused a G2/M phase cell cycle arrest. scbt.com Similarly, the inhibition of the p38 MAP kinase pathway by pyrazole derivatives can influence downstream signaling involved in inflammatory responses and apoptosis. These findings underscore the ability of pyrazole derivatives to intervene in fundamental cellular processes by targeting key nodes in signaling networks.

Research into Antimicrobial Potential at the Molecular Level

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. nih.gov Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.gov

The antimicrobial action of pyrazole derivatives is believed to occur through various molecular mechanisms. One proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase II/IV, enzymes that are essential for DNA replication and repair. Molecular docking studies have supported this, predicting that pyrazole derivatives can act as potent DNA gyrase inhibitors. Another identified molecular target is the 50S ribosomal subunit of bacteria, where binding of the compound would prevent protein synthesis. Some studies suggest that the antimicrobial effect may also be related to the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov Furthermore, research has pointed to glucosamine-6-phosphate synthase (GlcN-6-P) as another potential target for the antimicrobial activity of pyrazole derivatives. The inhibition of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and amino acids in microbes, is another key mechanism through which pyrazole derivatives exert their antimicrobial effects. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Derivative Class | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole-thiazole hybrids | Staphylococcus aureus (MRSA) | <0.2 µM (MBC) | |

| Coumarin-pyrazole hybrids | Staphylococcus aureus | 1.56–6.25 µg/mL | |

| Coumarin-pyrazole hybrids | Pseudomonas aeruginosa | 1.56–6.25 µg/mL | |

| Pyrazole-1-carbothiohydrazide | Candida albicans | 2.9–7.8 µg/mL | |

| Pyrazole-1-carbothiohydrazide | Bacteria | 62.5–125 µg/mL | |

| 1,3,5-Trisubstituted Pyrazoles | Various Bacteria & Candida albicans | Promising Activity | |

| Pyrazolo-1,2-benzothiazine | Staphylococcus aureus (MRSA) | 8.0 µg/mL | |

| Pyrazole-benzenesulphonamide | Various Bacteria & Fungi | Excellent Activity | nih.gov |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Investigation of Anti-inflammatory Research at the Molecular Level

Derivatives of pyrazole are well-documented for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. mdpi.comresearchgate.net The structural features of these compounds allow them to interact with and block the activity of enzymes like cyclooxygenase (COX), which are responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.comnih.gov

Research into pyrazole derivatives has often focused on their efficacy as selective inhibitors of COX-2. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects. researchgate.net The anti-inflammatory action of these derivatives is also attributed to their ability to inhibit lipoxygenase (LOX), another enzyme involved in the inflammatory pathway. mdpi.com Some pyrazolyl-thiazolone hybrids have been investigated as dual COX-2/LOX inhibitors, with the addition of a cyclized secondary amine moiety potentially enhancing their anti-inflammatory effects. nih.gov

While specific studies on the anti-inflammatory mechanisms of this compound derivatives are not extensively detailed in publicly available research, the broader class of pyrazole derivatives provides a strong indication of their potential molecular targets. For instance, a study on pyrazoline derivatives, which are structurally related to pyrazoles, demonstrated significant anti-inflammatory activity, with some compounds showing higher potency than the standard drug indomethacin (B1671933). mdpi.com The anti-inflammatory effects of some pyrazole derivatives have been linked to the inhibition of carrageenan-induced paw edema in animal models. mdpi.com

| Derivative Class | Molecular Target | Key Findings | Reference |

|---|---|---|---|

| Pyrazoline Derivatives | Lipoxygenase (LOX) | Compound 2g was identified as the most potent lipoxygenase inhibitor with an IC50 of 80 µM. | mdpi.com |

| Pyrazoline Derivatives | General Inflammation | Compounds 2d and 2e exhibited the most potent inhibition of carrageenan-induced paw edema and nociception. | mdpi.com |

| Pyrazolyl Thiazolones | COX-2/LOX | Hybrid design combining pyrazolyl and thiazolyl scaffolds as potential dual inhibitors. | nih.gov |

| Thiazolyl/Thiadiazolyl Pyrazoles | COX-2 | Compounds 3b, 3c, and 4c showed anti-inflammatory activity surpassing indomethacin and exhibited selective COX-2 inhibition. | researchgate.net |

Contribution to Anticancer Research Through Targeted Molecular Actions

The pyrazole scaffold is a recognized privileged structure in the development of anticancer agents, with many derivatives exhibiting potent activity against various cancer cell lines. nih.govorientjchem.org The anticancer mechanisms of these compounds are diverse and often involve the inhibition of protein kinases, which are critical for cell signaling, proliferation, and survival. nih.gov

Derivatives based on the 3-amino-1H-pyrazole core are of particular interest as kinase inhibitors. nih.gov The pyrazole moiety can act as a hinge-binding motif, a key interaction for inhibiting kinase activity. nih.gov Research on 3-amino-1H-pyrazole-based kinase inhibitors has shown that modifications, particularly on the pyrazole ring, can significantly influence the selectivity and potency of the compounds. For example, the introduction of alkyl residues on the pyrazole ring has been shown to lead to non-selective kinase inhibitors. nih.gov

Kinases that are frequently targeted by pyrazole derivatives in anticancer research include Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Inhibition of CDKs can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov For instance, inhibitors of CDK4/6 can block the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 to S phase cell cycle arrest. nih.gov The PCTAIRE subfamily of CDKs, such as CDK16, has also been a target for 3-amino-1H-pyrazole-based inhibitors. nih.govnih.gov

Furthermore, patents have been filed for tricyclic pyrazole amine derivatives for their potential use in treating neoplasms, indicating the ongoing interest in this class of compounds for cancer therapy. google.com Another patent highlights the use of substituted pyrazolo[1,5-a]pyrimidines as modulators of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling, for the treatment of B-cell proliferative disorders. google.com While these patents cover a broader range of structures, they underscore the potential of the pyrazole-amine scaffold in developing targeted anticancer agents.

| Derivative Class | Molecular Target | Key Findings | Reference |

|---|---|---|---|

| 3-Amino-1H-pyrazole-based inhibitors | PCTAIRE Family (e.g., CDK16) | Led to G2/M phase cell cycle arrest through CDK16 inhibition. | nih.govnih.gov |

| Tricyclic pyrazol amine derivatives | Not specified | Potential application in the treatment of neoplasms. | google.com |

| Substituted pyrazolo[1,5-a]pyrimidines | Bruton's tyrosine kinase (Btk) | Potential treatment for B-cell proliferative disorders. | google.com |

| Thiazolyl/Thiadiazolyl Pyrazoles | General Anticancer | While primarily studied for anti-inflammatory effects, pyrazole derivatives have known anticancer properties. | researchgate.net |

Future Research Directions and Academic Significance of 1 Cyclohexyl 1h Pyrazol 3 Amine Chemistry

Advancements in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce waste and energy consumption. nih.govrsc.org Future research into the synthesis of 1-cyclohexyl-1H-pyrazol-3-amine should prioritize the development of environmentally benign methodologies. nih.gov Traditional pyrazole (B372694) syntheses often involve multi-step procedures and hazardous reagents. researchgate.net Green alternatives, such as one-pot multicomponent reactions (MCRs), the use of aqueous media, and alternative energy sources like microwave irradiation, offer significant advantages. nih.govnih.govnih.gov

Microwave-assisted synthesis, for instance, has been shown to accelerate the formation of pyrazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov The use of water as a solvent is another promising avenue, as it is non-toxic, inexpensive, and environmentally safe. thieme-connect.com Research could focus on adapting existing MCRs, which combine three or more reactants in a single operation, to produce this compound and its derivatives, thereby enhancing pot, atom, and step economy. doaj.org The exploration of recyclable catalysts, such as silica-supported sulfuric acid or various nanocomposites, could also contribute to more sustainable synthetic protocols. researchgate.netthieme-connect.com

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Approach | Potential Advantage | Relevant Precursors |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Cyclohexylhydrazine (B1595531), β-ketonitriles |

| Aqueous Media Synthesis | Environmentally friendly, reduced use of organic solvents. | Water-soluble starting materials or use of surfactants like CTAB. thieme-connect.com |

| Multicomponent Reactions (MCRs) | Increased efficiency, atom economy, and reduced waste. | Cyclohexylhydrazine, a 1,3-dicarbonyl compound, and a nitrogen source. |

| Recyclable Catalysts | Reduced catalyst waste and cost over multiple cycles. | Heterogeneous acid or base catalysts. thieme-connect.com |

Development of Novel Derivatization Methodologies

The this compound scaffold possesses multiple sites for chemical modification, primarily the amino group and the C-H bonds on the pyrazole ring. Developing novel derivatization methodologies is crucial for creating chemical libraries for subsequent screening. The amino group is a key handle for functionalization, allowing for the formation of amides, sulfonamides, ureas, and other derivatives through reactions with acyl chlorides, sulfonyl chlorides, and isocyanates, respectively. researchgate.net

Furthermore, the pyrazole ring itself can be functionalized. For example, electrophilic substitution reactions can introduce various groups onto the ring, although the regioselectivity will be influenced by the existing substituents. Modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, offer powerful tools for creating C-C and C-N bonds, respectively, enabling the introduction of a wide range of aryl and heteroaryl moieties. acs.org Deaminative transformations through diazotization could also be explored to introduce further diversity at the 3-position of the pyrazole ring. acs.org

Table 2: Potential Derivatization Strategies for this compound

| Reaction Type | Reagent Class | Potential Functional Group Introduced |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

| Suzuki-Miyaura Coupling | Arylboronic acids | Aryl groups |

| Buchwald-Hartwig Amination | Aryl halides | Substituted amino groups |

Deeper Elucidation of Structure-Activity Relationships (SAR) for Molecular Targets

Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, acting as inhibitors for various enzymes and displaying anticancer properties. nih.govnih.gov A systematic exploration of the structure-activity relationships (SAR) for derivatives of this compound is a significant area for future research. The creation of a diverse library of analogues, as described in the previous section, would be the first step in this process.

By systematically modifying the substituents on the pyrazole core and the amino group, researchers can probe the interactions of these molecules with biological targets. rsc.orgnih.gov For example, varying the nature and position of substituents on an aromatic ring attached to the pyrazole core can significantly impact biological activity. nih.gov The cyclohexyl group itself is an interesting feature, providing a bulky, lipophilic moiety that can influence binding and pharmacokinetic properties. SAR studies would aim to identify which structural modifications lead to enhanced potency and selectivity for specific molecular targets, such as kinases or other enzymes implicated in disease. nih.govresearchgate.net This would involve iterative cycles of chemical synthesis and biological testing to build a comprehensive understanding of how molecular structure relates to function. researchgate.net

Table 3: Hypothetical SAR Study Outline for this compound Derivatives

| Step | Description | Example Modification | Desired Outcome |

| 1 | Scaffold Hopping/Initial Screening | Test the core this compound against a panel of biological targets. | Identify initial "hit" compounds with modest activity. |

| 2 | Derivatization of Amino Group | Synthesize a series of amides and sulfonamides. | Determine the importance of the amino group and the effect of different substituents. |

| 3 | Modification of Cyclohexyl Group | Replace the cyclohexyl with other cyclic or acyclic alkyl groups. | Understand the role of the N-1 substituent's size and lipophilicity. |

| 4 | Substitution on the Pyrazole Ring | Introduce small alkyl or halogen groups at the C-4 or C-5 positions. | Probe the steric and electronic requirements for binding. |

| 5 | Iterative Optimization | Combine favorable modifications from steps 2-4 into new lead compounds. | Develop highly potent and selective compounds for a specific target. |

Expanding Applications in Material Science and Catalysis

Beyond their biological applications, pyrazole-containing compounds are gaining attention in material science and catalysis. mdpi.comresearchgate.net Their unique electronic and photophysical properties make them suitable for the development of sensors and organic light-emitting diodes (OLEDs). mdpi.com The specific structure of this compound, with its combination of a heterocyclic aromatic ring and a saturated carbocycle, could lead to novel materials with interesting properties.

Future research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating this pyrazole derivative. The amino group provides a convenient point for polymerization or for coordination to metal centers. The cyclohexyl group may influence the solubility and processing characteristics of these materials. In catalysis, pyrazole derivatives can act as ligands for transition metals, and the development of chiral catalysts based on this scaffold could be a fruitful area of investigation. The synthesis of pyrazole-based ligands and their coordination to metals like palladium, copper, or rhodium could lead to new catalysts for a variety of organic transformations.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govijhespub.org These computational tools can be leveraged to accelerate research on this compound and its derivatives. Generative AI models can be used for the de novo design of novel pyrazole-based compounds with desired properties, exploring a vast chemical space that would be inaccessible through traditional methods alone. youtube.comyoutube.com

Machine learning algorithms can be trained on existing data from pyrazole derivatives to build Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can then predict various properties of newly designed compounds, such as their bioactivity against specific targets, their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and their potential as materials. researchgate.netresearchgate.net Furthermore, AI can assist in optimizing synthetic routes, predicting reaction outcomes, and suggesting more efficient and greener synthetic pathways. youtube.com This integrated in silico and experimental approach can significantly reduce the time and cost associated with bringing new molecules from the design stage to practical application.

Table 4: Applications of AI and Machine Learning in Pyrazole Chemistry

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Molecular Design | Algorithms create novel molecular structures based on a set of desired properties. | Rapidly generate a large and diverse virtual library of derivatives for screening. youtube.com |

| QSPR/QSAR Modeling | ML models predict properties and activities based on molecular structure. | Prioritize the synthesis of the most promising candidates, reducing experimental effort. researchgate.net |

| Synthesis Prediction | AI tools predict the outcomes of chemical reactions and suggest synthetic routes. | Accelerate the development of efficient and green synthesis methods. youtube.com |

| Bioactivity Prediction | Models predict the likelihood of a compound being active against a specific biological target. | Identify potential new therapeutic applications for this class of compounds. nih.gov |

Q & A

Basic: What synthetic strategies are optimal for preparing 1-cyclohexyl-1H-pyrazol-3-amine?

The synthesis of this compound typically involves condensation reactions or nucleophilic substitutions. A common approach includes reacting cyclohexyl hydrazine derivatives with β-keto nitriles or α,β-unsaturated carbonyl compounds under basic conditions. Key reagents include bromine (for oxidation), hydrazine (for cyclization), and alkyl halides (for substitution). Solvents like ethanol or DMSO are preferred for their ability to stabilize intermediates .

Example Protocol :

- React cyclohexyl hydrazine with ethyl cyanoacetate in ethanol at reflux (80°C, 12 hours).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of hydrazine to carbonyl) improves yields to ~65–75% .

Basic: How is the structural integrity of this compound validated?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : Distinct signals for cyclohexyl protons (δ 1.2–2.0 ppm) and pyrazole NH₂ (δ 5.8–6.2 ppm) .

- X-ray Crystallography : Software like SHELXL refines bond lengths and angles, confirming the cyclohexyl group’s chair conformation and pyrazole planarity .

- Mass Spectrometry : Molecular ion peak at m/z 193.1 (C₉H₁₅N₃⁺) .

Basic: What assays are used to evaluate the biological activity of this compound?

Activity screening involves:

- Enzyme Inhibition Assays : Dose-dependent testing against kinases or proteases (IC₅₀ values calculated via nonlinear regression) .

- Molecular Docking : Software like AutoDock predicts binding modes to target proteins (e.g., COX-2 or EGFR), highlighting hydrogen bonds with the pyrazole NH₂ .

- Cellular Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How do substituents on the pyrazole ring influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| Cyclohexyl | N1 | Enhances lipophilicity, improving membrane permeability | |

| Chlorobenzyl | N1 | Increases anti-inflammatory activity (COX-2 inhibition) | |

| Fluoroethyl | N1 | Boosts metabolic stability via reduced CYP450 interaction | |